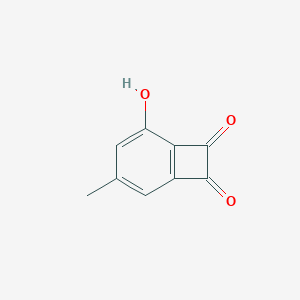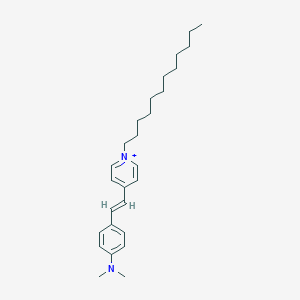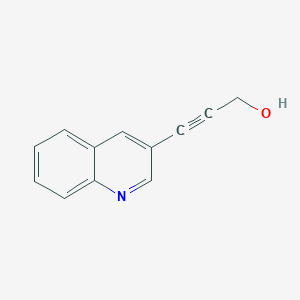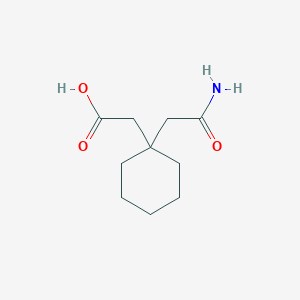
Acide 1,1-cyclohexanediacétique monoamide
Vue d'ensemble
Description
1,1-Cyclohexanediacetic acid monoamide: is a chemical compound with the molecular formula C10H17NO3. This compound has neurological properties and is used in various scientific research applications .
Applications De Recherche Scientifique
1,1-Cyclohexanediacetic acid monoamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has neurological properties and is studied for its potential effects on the nervous system.
Industry: The compound is used in the production of polymers and other high-performance materials.
Mécanisme D'action
Target of Action
1,1-Cyclohexanediacetic acid monoamide, also known as gabapentin amide, has neurological properties . It is an important intermediate formed during the synthesis of a potential antiepileptic drug, gabapentin . The primary targets of this compound are likely to be neurological receptors or enzymes, given its neurological properties .
Mode of Action
It is known to have neurological properties and can be used to study the structure and function of proteins and enzymes, as well as protein-protein interactions .
Biochemical Pathways
Given its neurological properties, it is likely that it interacts with pathways related to neurological function .
Result of Action
Given its neurological properties, it is likely that it has effects on neurological function .
Analyse Biochimique
Biochemical Properties
It is known to have neurological properties and is an important intermediate in the synthesis of gabapentin, a potent antiepileptic drug
Cellular Effects
As an intermediate in the synthesis of gabapentin, it may share some of gabapentin’s effects on cells, such as influencing cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that gabapentin, the drug for which this compound is an intermediate, binds to the α2 – δ protein, an auxiliary subunit of voltage-gated calcium channels . This binding reduces the release of several neurotransmitters and seizures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1-Cyclohexanediacetic acid monoamide can be synthesized through the ammonification of 1,1-cyclohexane diacetic anhydride. The reaction is carried out in ammonia at temperatures between 10 and 40 degrees Celsius for 2 to 5 hours . Another method involves the amidation of 1,1-cyclohexane diacetic anhydride with aqueous ammonia, followed by neutralization and crystallization .
Industrial Production Methods: In industrial settings, the production of 1,1-cyclohexanediacetic acid monoamide involves the use of non-benzene non-polar solvents to optimize the operating environment and reduce costs . The process typically includes steps such as drying, amidation, and crystallization to achieve high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Cyclohexanediacetic acid monoamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Comparaison Avec Des Composés Similaires
- 1,1-Cyclohexanediacetic acid
- 3,3-Pentamethyleneglutaramic acid
- Gabapentin
Comparison: 1,1-Cyclohexanediacetic acid monoamide is unique due to its specific structure and properties. Unlike 1,1-cyclohexanediacetic acid, which is a precursor, the monoamide form has an amide group that imparts different chemical reactivity and biological activity. Compared to gabapentin, 1,1-cyclohexanediacetic acid monoamide is an intermediate rather than the final active pharmaceutical ingredient .
Propriétés
IUPAC Name |
2-[1-(2-amino-2-oxoethyl)cyclohexyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c11-8(12)6-10(7-9(13)14)4-2-1-3-5-10/h1-7H2,(H2,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGSJXLCJRXTRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349837 | |
| Record name | 1,1-Cyclohexanediacetic acid monoamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99189-60-3 | |
| Record name | 1,1-Cyclohexanediacetic acid monoamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99189-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Cyclohexanediacetic acid monoamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-cyclohexanediacetic acid monoamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.378 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1-CYCLOHEXANEDIACETIC ACID MONOAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2L6GJL8MX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1,1-Cyclohexanediacetic acid monoamide in the synthesis of Gabapentin?
A: 1,1-Cyclohexanediacetic acid monoamide is a crucial precursor in the synthesis of Gabapentin lactam, which itself is a penultimate intermediate in the production of Gabapentin []. The research highlights a novel and efficient method for synthesizing Gabapentin lactam from 1,1-Cyclohexanediacetic acid monoamide using a Hofmann reaction with various chlorinating agents []. This new approach offers a potentially advantageous alternative to traditional synthetic routes.
Q2: Can you elaborate on the novel process for Gabapentin lactam synthesis described in the research using 1,1-Cyclohexanediacetic acid monoamide?
A: The research introduces a novel method for synthesizing Gabapentin lactam from 1,1-Cyclohexanediacetic acid monoamide, employing a Hofmann reaction []. This reaction typically involves converting an amide to an amine with a one-carbon atom reduction.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


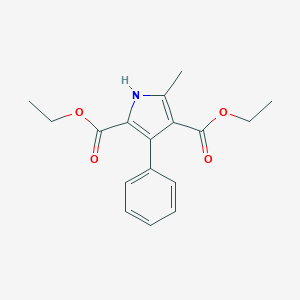

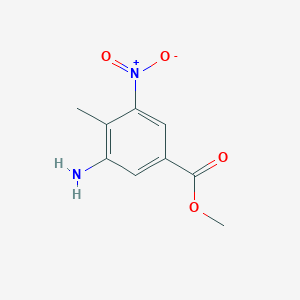

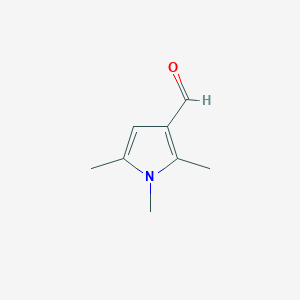
![[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid](/img/structure/B184833.png)
![(4-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B184834.png)

